molecular formula C11H13NO6S B13742933 ((Methoxycarbonyl)amino)((4-methylphenyl)sulphonyl)acetic acid CAS No. 41141-95-1

((Methoxycarbonyl)amino)((4-methylphenyl)sulphonyl)acetic acid

Cat. No.: B13742933
CAS No.: 41141-95-1
M. Wt: 287.29 g/mol
InChI Key: AFHMCCYRILDPQC-UHFFFAOYSA-N
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Description

((Methoxycarbonyl)amino)((4-methylphenyl)sulphonyl)acetic acid: is an organic compound with the molecular formula C11H13NO5S. This compound is characterized by the presence of a methoxycarbonyl group, an amino group, a 4-methylphenyl group, and a sulphonyl group attached to an acetic acid backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((Methoxycarbonyl)amino)((4-methylphenyl)sulphonyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzenesulfonyl chloride, methoxycarbonyl chloride, and glycine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Step-by-Step Process:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

((Methoxycarbonyl)amino)((4-methylphenyl)sulphonyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulphonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group or the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

((Methoxycarbonyl)amino)((4-methylphenyl)sulphonyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((Methoxycarbonyl)amino)((4-methylphenyl)sulphonyl)acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include:

    Enzyme Inhibition: The compound can bind to the active site of an enzyme, preventing substrate binding and inhibiting enzyme activity.

    Signal Transduction: It may participate in signal transduction pathways by modulating the activity of key proteins.

Comparison with Similar Compounds

Similar Compounds

    ((Methoxycarbonyl)amino)((4-chlorophenyl)sulphonyl)acetic acid: Similar structure but with a chlorine atom instead of a methyl group.

    ((Ethoxycarbonyl)amino)((4-methylphenyl)sulphonyl)acetic acid: Similar structure but with an ethoxycarbonyl group instead of a methoxycarbonyl group.

    ((Methoxycarbonyl)amino)((4-methylphenyl)sulphonyl)propionic acid: Similar structure but with a propionic acid backbone instead of an acetic acid backbone.

Uniqueness

((Methoxycarbonyl)amino)((4-methylphenyl)sulphonyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

41141-95-1

Molecular Formula

C11H13NO6S

Molecular Weight

287.29 g/mol

IUPAC Name

2-(methoxycarbonylamino)-2-(4-methylphenyl)sulfonylacetic acid

InChI

InChI=1S/C11H13NO6S/c1-7-3-5-8(6-4-7)19(16,17)9(10(13)14)12-11(15)18-2/h3-6,9H,1-2H3,(H,12,15)(H,13,14)

InChI Key

AFHMCCYRILDPQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)O)NC(=O)OC

Origin of Product

United States

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